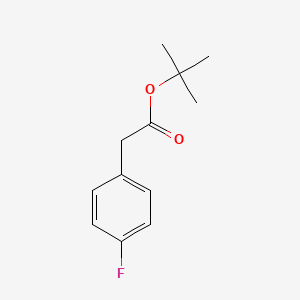

tert-Butyl 2-(4-fluorophenyl)acetate

CAS No.: 68825-45-6

Cat. No.: VC4307260

Molecular Formula: C12H15FO2

Molecular Weight: 210.248

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 68825-45-6 |

|---|---|

| Molecular Formula | C12H15FO2 |

| Molecular Weight | 210.248 |

| IUPAC Name | tert-butyl 2-(4-fluorophenyl)acetate |

| Standard InChI | InChI=1S/C12H15FO2/c1-12(2,3)15-11(14)8-9-4-6-10(13)7-5-9/h4-7H,8H2,1-3H3 |

| Standard InChI Key | RYZCRXLOOKIYPC-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)CC1=CC=C(C=C1)F |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a tert-butyl ester moiety (-OC(O)C(CH₃)₃) linked to a 2-(4-fluorophenyl)acetic acid group. Key structural parameters include:

-

Molecular Formula: C₁₂H₁₅FO₂

-

Molecular Weight: 210.24 g/mol

The fluorine atom at the para position of the phenyl ring enhances electron-withdrawing effects, influencing reactivity and intermolecular interactions.

Physicochemical Data

The tert-butyl group confers steric protection to the ester, reducing susceptibility to enzymatic or acidic hydrolysis compared to methyl or ethyl analogs .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is typically synthesized via esterification of 2-(4-fluorophenyl)acetic acid with tert-butanol under acidic catalysis:

-

Reagents: 2-(4-fluorophenyl)acetic acid, tert-butanol, H₂SO₄ or p-toluenesulfonic acid.

-

Conditions: Reflux in toluene or dichloromethane (DCM) for 12–24 hours .

-

Workup: Neutralization, extraction with ethyl acetate, and purification via silica gel chromatography .

Yield: ~70–85% (optimized conditions) .

Industrial-Scale Manufacturing

Patents describe continuous-flow processes for analogous tert-butyl esters to enhance efficiency:

-

Catalyst: Heterogeneous acid catalysts (e.g., Amberlyst-15) for recyclability .

-

Automation: Temperature and pressure control systems to minimize side reactions .

Applications in Pharmaceutical Development

Role in Statin Synthesis

tert-Butyl 2-(4-fluorophenyl)acetate is a precursor in rosuvastatin production, a potent HMG-CoA reductase inhibitor. Key steps include:

-

Coupling: Reaction with pyrimidine derivatives to form intermediates like (E)-tert-butyl 2-(6-(2-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylsulfonamido)pyrimidin-5-yl)vinyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate .

-

Deprotection: Acidic hydrolysis of the tert-butyl ester to yield the active pharmaceutical ingredient (API) .

Structure-Activity Relationship (SAR) Insights

-

Fluorine Substituent: Enhances metabolic stability and membrane permeability via reduced cytochrome P450 metabolism .

-

tert-Butyl Ester: Serves as a prodrug strategy to improve oral bioavailability by delaying premature hydrolysis .

Comparative Analysis of Analogous Esters

| Compound | Application | Key Advantage |

|---|---|---|

| tert-Butyl 2-(4-fluorophenyl)acetate | Rosuvastatin intermediate | High hydrolytic stability |

| Ethyl 2-(4-fluorophenyl)acetate | Research-scale synthesis | Lower cost, faster hydrolysis |

| Methyl 2-(4-fluorophenyl)acetate | Lab-scale reactions | Rapid reaction kinetics |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume